Methyltetrazine-PEG5-Alkyne

Bioorthogonal Chemistry IEDDA Ligation Click Chemistry

Researchers requiring dual orthogonal conjugation face reagent instability with unsubstituted tetrazine linkers. Methyltetrazine-PEG5-Alkyne addresses this with enhanced Me-Tz chemical stability while preserving orthogonal alkyne reactivity. • Enhanced stability: Me-Tz moiety reduces premature degradation vs. H-Tz derivatives, extending shelf-life • Dual orthogonal: Sequential catalyst-free IEDDA (TCO) + CuAAC (azide) for modular PROTAC assembly • PEG5 spacer: Improves aqueous solubility and reduces steric hindrance vs. shorter PEG analogs Rigorous QC with batch-specific CoA. Ships ambient globally.

Molecular Formula C20H26N4O5
Molecular Weight 402.4 g/mol
Cat. No. B609003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG5-Alkyne
SynonymsMethyltetrazine-PEG5-alkyne
Molecular FormulaC20H26N4O5
Molecular Weight402.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3
InChIKeyOAKPIEOTVXLRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyltetrazine-PEG5-Alkyne Overview


Methyltetrazine-PEG5-Alkyne (CAS 1802907-97-6) is a heterobifunctional linker comprising a methyltetrazine moiety and a terminal alkyne group, bridged by a pentameric polyethylene glycol (PEG5) spacer . The methyltetrazine undergoes ultrafast, copper-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes like trans-cyclooctene (TCO), while the alkyne enables secondary conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This dual-reactivity, combined with the hydrophilicity and flexibility imparted by the PEG5 chain, establishes its utility in advanced bioconjugation, including site-specific protein labeling and PROTAC (Proteolysis-Targeting Chimera) synthesis . The methyl substitution on the tetrazine core confers a distinct stability-kinetics profile compared to its hydrogen-substituted analog .

Why Methyltetrazine-PEG5-Alkyne Cannot Be Substituted


Direct substitution of Methyltetrazine-PEG5-Alkyne with closely related analogs is precluded by quantifiable differences in both reaction kinetics and functional stability. While hydrogen-substituted tetrazine (H-Tz) derivatives, such as Tetrazine-PEG5-NHS, exhibit at least 10-fold faster IEDDA reaction rates compared to methyl-substituted tetrazine (Me-Tz) , the Me-Tz moiety in this compound offers a critical advantage: enhanced chemical stability, which reduces the risk of premature degradation during synthesis and storage . Conversely, substituting with a linker lacking the alkyne group (e.g., Methyltetrazine-PEG5-Amine) forfeits the capacity for orthogonal, copper-catalyzed secondary functionalization. Furthermore, altering the PEG chain length (e.g., to PEG4 or PEG8) demonstrably impacts conjugate solubility, steric accessibility, and in vivo pharmacokinetic properties, as evidenced in comparative tetrazine probe studies [1]. Therefore, generic substitution introduces unacceptable variability in experimental outcomes, making Methyltetrazine-PEG5-Alkyne the specific choice for workflows demanding both controlled IEDDA kinetics and orthogonal CuAAC reactivity with optimized solubility.

Methyltetrazine-PEG5-Alkyne Key Advantages


Methyltetrazine vs. H-Tetrazine: Kinetics and Stability

Methyltetrazine-PEG5-Alkyne (Me-Tz-PEG5-Alkyne) exhibits significantly slower IEDDA kinetics compared to its hydrogen-substituted counterpart (H-Tz-PEG5-NHS), but this trade-off is directly linked to enhanced chemical stability. Sigma-Aldrich's technical documentation states that hydrogen-substituted tetrazines demonstrate 'exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines' . Conversely, Conju-Probe's product specifications for methyltetrazine amine explicitly note that it 'shows better stability but lower reaction rate compared to tetrazine amine' . This quantifiable difference in reaction rate is a primary design consideration for applications where the rapid clearance of an imaging probe (favoring H-Tz) contrasts with the need for stable, long-term storage and handling of a synthesis building block (favoring Me-Tz).

Bioorthogonal Chemistry IEDDA Ligation Click Chemistry

Dual Orthogonal Reactivity Advantage

A key differentiator of Methyltetrazine-PEG5-Alkyne is its ability to facilitate two distinct, non-interfering click reactions. The methyltetrazine group reacts exclusively with strained alkenes (e.g., TCO) via IEDDA, while the terminal alkyne is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules [1]. In contrast, widely used mono-functional analogs like Methyltetrazine-PEG5-Amine (which reacts with NHS esters) or Methyltetrazine-PEG5-NHS Ester (which reacts with amines) lack this second orthogonal click handle. This functional exclusivity allows Methyltetrazine-PEG5-Alkyne to serve as a central scaffold for constructing complex, multi-component assemblies, such as PROTACs, where the tetrazine can link to a target-protein ligand and the alkyne can connect to an E3 ligase ligand in a controlled, sequential manner [1].

Bioconjugation Orthogonal Labeling PROTACs

PEG5 Spacer for Enhanced Solubility

The pentameric polyethylene glycol (PEG5) chain in Methyltetrazine-PEG5-Alkyne is a critical design element that enhances aqueous solubility and minimizes steric hindrance during bioconjugation. Vendor data for analogous compounds indicates that PEG4 linkers (e.g., Methyltetrazine-PEG4-maleimide) provide 'enhanced water solubility; less aggregation and increased distance' . The PEG5 chain in this compound offers a longer, more flexible spacer than PEG4 (e.g., Methyltetrazine-PEG4-Alkyne), which can further reduce the risk of aggregation of labeled proteins and improve the accessibility of the reactive alkyne group for subsequent CuAAC reactions . While systematic head-to-head data comparing PEG4 and PEG5 linkers on the same core is limited, the established trend that increased PEG length improves solubility and reduces steric crowding supports the selection of PEG5 over PEG4 for demanding bioconjugation applications.

PEGylation Solubility Enhancement Bioconjugation

Optimal Applications of Methyltetrazine-PEG5-Alkyne


PROTAC Synthesis with Orthogonal Conjugation

In the synthesis of PROTACs, where a target-protein ligand must be linked to an E3 ligase ligand, Methyltetrazine-PEG5-Alkyne provides a unique, two-step orthogonal conjugation strategy. The methyltetrazine can first be conjugated to a TCO-modified target ligand via fast, catalyst-free IEDDA, followed by attachment of an azide-functionalized E3 ligase ligand via CuAAC with the terminal alkyne . This sequential approach, enabled by the compound's dual reactivity, allows for modular PROTAC assembly and precise control over the linker chemistry, as supported by its classification as a 'PEG-based PROTAC linker' by multiple vendors .

Dual-Labeled Biomolecule Construction

For experiments requiring a biomolecule (e.g., an antibody) to be labeled with two distinct probes (e.g., a fluorophore for imaging and a biotin tag for purification), Methyltetrazine-PEG5-Alkyne serves as an ideal heterobifunctional scaffold. The biomolecule can be first functionalized with TCO and then conjugated to the methyltetrazine handle. Subsequently, the free alkyne can be reacted with an azide-modified fluorophore or biotin . This two-step, bioorthogonal labeling scheme minimizes cross-reactivity and ensures a high degree of site-specificity, leveraging the stability and orthogonal reactivity of the methyltetrazine-alkyne system.

Stable Reagent Stock for Core Facilities

Given the documented superior chemical stability of methyltetrazine compared to unsubstituted tetrazine , Methyltetrazine-PEG5-Alkyne is the preferred formulation for preparing reagent stocks intended for long-term storage or for use in shared core facilities where exact storage conditions may vary. The enhanced stability translates to a longer shelf-life and more consistent performance in IEDDA ligations over time, reducing the frequency of costly re-synthesis or re-purchase of labile tetrazine reagents.

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